1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
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Overview
Description
1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spiro compound characterized by a unique structure where a naphthalene ring is fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and employing nanoporous materials like SBA-15, are often applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential antitumor and antibacterial properties.
Industry: It can be used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one involves its interaction with specific molecular targets. For instance, in its role as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties . In medicinal applications, it may interact with cellular targets to exert antitumor or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-Spiro[benzoquinazoline-5,1’-cycloheptane]-4(6H)-one: This compound shares a similar spiro structure and has been studied for its antitumor and antibacterial properties.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: This compound is used as a fluorescent chemosensor for detecting metal ions.
Uniqueness
1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific structural features and the diverse range of applications it offers. Its ability to act as a fluorescent probe and its potential medicinal properties make it a compound of significant interest in both research and industrial contexts .
Properties
Molecular Formula |
C20H21NO |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C20H21NO/c22-19-12-14-20(21(19)15-16-7-2-1-3-8-16)13-6-10-17-9-4-5-11-18(17)20/h1-5,7-9,11H,6,10,12-15H2 |
InChI Key |
JQAANCUPYNUIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCC(=O)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
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